molecular formula C9H11NO B3433777 2,6-Dimethylbenzaldehyde oxime CAS No. 55882-62-7

2,6-Dimethylbenzaldehyde oxime

Cat. No.: B3433777
CAS No.: 55882-62-7
M. Wt: 149.19 g/mol
InChI Key: NCDRLKCHBVXWEL-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to adjust the pH. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored as a rapid and convenient method for producing oximes, including this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

2,6-Dimethylbenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in various catalytic and biochemical processes. The oxime group can also participate in hydrogen bonding and other non-covalent interactions, which are important in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzaldehyde oxime
  • 2,6-Dichlorobenzaldehyde oxime
  • 2,6-Dinitro-3-methylbenzaldehyde oxime
  • 2,6-Dimethylcyclohexanone oxime

Uniqueness

2,6-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and melting point, compared to other similar compounds .

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDRLKCHBVXWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403322
Record name BENZALDEHYDE, 2,6-DIMETHYL-, OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55882-62-7
Record name BENZALDEHYDE, 2,6-DIMETHYL-, OXIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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